N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C14H10FN3O3S3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H10FN3O3S3/c15-9-3-1-4-10(7-9)16-13(19)11-8-23-14(17-11)18-24(20,21)12-5-2-6-22-12/h1-8H,(H,16,19)(H,17,18) |
InChI Key |
KVSIXWUIFRZIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Molecular Formula : C14H10FN3O3S3
- Molecular Weight : 383.4 g/mol
- IUPAC Name : N-(3-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
- Structural Features : The compound features a thiazole ring fused with a thiophene moiety and a sulfonamide group, which collectively enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the thiazole ring.
- Introduction of the thiophene and sulfonamide functionalities.
- Incorporation of the 3-fluorophenyl group.
Careful optimization of reaction conditions is crucial to achieve high yields and purity of the final product.
Kinase Inhibition
This compound has shown promising activity as a kinase inhibitor. Preliminary studies indicate that it interacts favorably with various kinase targets, which may lead to anti-cancer or anti-inflammatory effects. The thiazole and thiophene moieties are believed to enhance these interactions.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the phenyl and thiophene groups significantly influence the compound's efficacy against specific cancer cell lines. For instance, substituents on the phenyl ring can enhance cytotoxic activity, as demonstrated in various analogues. The presence of electron-donating or electron-withdrawing groups can alter binding affinities and biological activities .
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, IC50 values have been reported in the range of 1.61 to 1.98 µg/mL for certain derivatives, indicating potent anticancer properties .
- COX Inhibition : A recent study focused on thiazole carboxamide derivatives, including this compound, highlighted its potential as a cyclooxygenase (COX) inhibitor, which is relevant for anti-inflammatory applications .
Comparative Analysis
The following table summarizes the biological activities of this compound alongside structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(5-methyl-4-fluorophenyl)thiazole | Thiazole ring with fluorinated phenyl | Moderate anticancer activity | Methyl substitution enhances activity |
| N-(4-chlorophenyl)-2-thiophenesulfonamide | Thiophene and sulfonamide | Antimicrobial properties | Chlorine enhances solubility |
| N-(3-nitrophenyl)-thiazole | Nitro group on phenyl | Cytotoxic against cancer cells | Nitro group increases reactivity |
| This compound | Thiazole and thiophene with sulfonamide | Promising anticancer activity | Unique combination enhances therapeutic potential |
Scientific Research Applications
Anticancer Activity
N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has demonstrated promising anticancer properties. Studies indicate that modifications to the phenyl and thiophene groups can significantly influence the compound's efficacy against specific cancer cell lines. For instance, structure-activity relationship studies have shown that certain derivatives exhibit enhanced potency against various tumors, including breast and lung cancers.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activities, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Preliminary studies suggest that it may inhibit key inflammatory pathways, potentially through its interaction with specific kinases involved in inflammation.
Antimicrobial Properties
While primarily studied for its anticancer and anti-inflammatory effects, there is emerging evidence that this compound may possess antimicrobial properties. This aspect is under investigation, focusing on its efficacy against various bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the positioning and nature of substituents on the thiazole and thiophene rings significantly affect biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(5-methyl-4-fluorophenyl)thiazole | Thiazole ring with fluorinated phenyl | Moderate anticancer activity | Methyl substitution enhances activity |
| N-(4-chlorophenyl)-2-thiophenesulfonamide | Thiophene and sulfonamide | Antimicrobial properties | Chlorine enhances solubility |
| N-(3-nitrophenyl)-thiazole | Nitro group on phenyl | Cytotoxic against cancer cells | Nitro group increases reactivity |
| N-(4-fluorophenyl)-2-thiazolamine | Simple amine instead of sulfonamide | Antiviral activity | Amine functionality alters binding properties |
This compound stands out due to its unique combination of structural features that enhance its therapeutic potential compared to other similar compounds.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Sulfonamide-Containing Thiazole Carboxamides
Key Compounds:
N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide (CAS 1021212-95-2)
- Structure : Differs in the fluorophenyl substitution (4-F vs. 3-F) and sulfonamide group (phenyl vs. thiophene-2-yl).
- Synthesis : Likely involves coupling of 2-(phenylsulfonamido)thiazole-4-carboxylic acid with 4-fluoroaniline .
- Significance : Demonstrates the impact of sulfonamide aromaticity on solubility and target binding.
Compounds 10–15 from Structure: 1,2,4-Triazole-thione derivatives with sulfonylphenyl and difluorophenyl groups. Key Data: IR spectra confirm tautomeric forms (thione vs. thiol), with νC=S vibrations at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹ .
Nitrothiophene Carboxamides
Key Compounds:
N-(4-(3-Fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) Structure: Replaces the sulfonamido group with a nitrothiophene-carboxamide. Synthesis: Derived from 2-amino-4-(3-fluorophenyl)thiazole and 5-nitrothiophene-2-carboxylic acid via HATU-mediated coupling . Purity: High (98% in analogous compounds), contrasting with lower purity in some sulfonamide derivatives (e.g., 22–42% in ) .
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) Structure: Difluorophenyl substitution enhances lipophilicity compared to the mono-fluorophenyl group in the target compound.
Ureido-Substituted Analogs
Key Compound:
N-(3-Fluorophenyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS 941968-64-5)
Data Tables
Table 2: Spectroscopic Data Comparison
Research Findings and Implications
- Sulfonamide vs.
- Fluorine Substitution : 3-Fluorophenyl (target) vs. 4-fluorophenyl () alters electronic distribution, impacting solubility and membrane permeability.
- Synthetic Challenges : Low purity in azidobenzamido derivatives () underscores the difficulty of introducing reactive groups like azides .
Preparation Methods
Core Thiazole Ring Formation
The thiazole backbone is typically synthesized via the Hantzsch thiazole synthesis , which involves cyclization between a thiosemicarbazone and a α-halo ketone. For this compound, 2-bromo-4-fluoroacetophenone reacts with a custom thiosemicarbazone derivative under reflux in ethanol (4–5 hours). The reaction proceeds via nucleophilic substitution, forming the thiazole ring with a 4-fluorophenyl substituent.
Reaction conditions :
Sulfonamidation with Thiophene-2-Sulfonyl Chloride
The sulfonamide group is introduced via reaction between the primary amine on the thiazole intermediate and thiophene-2-sulfonyl chloride. This step requires polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance nucleophilicity.
Procedure :
- Dissolve the thiazole-4-carboxamide intermediate in DMF.
- Add thiophene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Key parameters :
Coupling with 3-Fluoroaniline
The final step involves coupling the sulfonamide-thiazole intermediate with 3-fluoroaniline using a carbodiimide coupling agent (e.g., EDC·HCl).
Reaction setup :
- Reagents : EDC·HCl (1.5 equiv), HOBt (1.2 equiv), 3-fluoroaniline (1.1 equiv)
- Solvent : Dichloromethane (DCM)
- Time : 24 hours
- Yield : 68–72%
Optimization Strategies for Improved Synthesis
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (DMF, DMSO) are critical for sulfonamidation due to their ability to stabilize transition states. Comparative studies show:
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| DCM | 8.9 | 42 |
| THF | 7.5 | 35 |
Temperature and Catalysis
Elevated temperatures (50–60°C) during cyclization improve reaction rates but risk side-product formation. Catalysts like triethylamine (TEA) enhance sulfonamidation yields by neutralizing HCl byproducts.
Characterization and Quality Control
Spectroscopic Validation
Purity Analysis
HPLC with UV detection (λ = 265–365 nm) confirms purity >95%.
Challenges in Large-Scale Production
Low Yields in Sulfonamidation
Steric hindrance from the thiophene moiety reduces sulfonamide bond formation efficiency. Solutions include:
Purification Difficulties
Column chromatography remains essential but is time-consuming. Alternative methods under exploration:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Hantzsch + Sulfonamidation | 68–75 | 95 | 40 | 120 |
| One-Pot Synthesis | 55–60 | 85 | 24 | 90 |
| Solid-Phase Synthesis | 50–58 | 88 | 48 | 150 |
Data synthesized from.
Q & A
Q. How to ensure reproducibility in multi-step syntheses of thiazole-carboxamide derivatives?
- Answer :
- Standardized Protocols : Document reaction parameters (e.g., inert atmosphere, moisture control) .
- Intermediate Characterization : Validate each step via NMR and MS before proceeding .
- Quality Control : Use internal standards during HPLC to confirm batch-to-batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
